molecular formula C26H25NO5 B4825195 Ethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carboxylate

Ethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B4825195
M. Wt: 431.5 g/mol
InChI Key: WRKKOIKVRNRROU-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of indeno[1,2-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused indeno-pyridine ring system, which is often associated with significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indeno[1,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indeno-pyridine core.

    Functional Group Modifications: Introduction of the methoxy and propoxy groups on the phenyl ring is achieved through nucleophilic substitution reactions.

    Esterification: The carboxylate group is introduced via esterification reactions using ethyl alcohol and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methoxy-3-methylindole-2-carboxylate
  • Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate

Uniqueness

Ethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carboxylate is unique due to its specific structural features, such as the fused indeno-pyridine ring system and the presence of methoxy and propoxy groups

Properties

IUPAC Name

ethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-5-13-32-19-12-11-16(14-20(19)30-4)22-21(26(29)31-6-2)15(3)27-24-17-9-7-8-10-18(17)25(28)23(22)24/h7-12,14H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKKOIKVRNRROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=C3C(=NC(=C2C(=O)OCC)C)C4=CC=CC=C4C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carboxylate
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Ethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carboxylate
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Ethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carboxylate
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Ethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carboxylate
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Ethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carboxylate
Reactant of Route 6
Ethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carboxylate

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